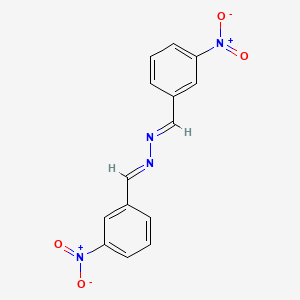
(1E,2E)-bis(3-nitrobenzylidene)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E,2E)-bis(3-nitrobenzylidene)hydrazine is an organic compound characterized by the presence of two nitrobenzylidene groups attached to a hydrazine core. This compound belongs to the class of azines, which are known for their diverse chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-bis(3-nitrobenzylidene)hydrazine typically involves the condensation reaction between 3-nitrobenzaldehyde and hydrazine. The reaction is carried out in the presence of a base such as triethylamine and a solvent like absolute ethanol. The process is operationally simple, rapid, and yields good results .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
(1E,2E)-bis(3-nitrobenzylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazine derivatives.
科学的研究の応用
(1E,2E)-bis(3-nitrobenzylidene)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (1E,2E)-bis(3-nitrobenzylidene)hydrazine involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The hydrazine core can also form coordination complexes with metal ions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
(1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine: Similar structure but with bromine and methoxy substituents.
(1E,2E)-1,2-Bis(2,3,4-trimethoxybenzylidene)hydrazine: Contains multiple methoxy groups.
N,N’-di(2-hydroxybenzylidene)hydrazine: Features hydroxyl groups instead of nitro groups.
Uniqueness
(1E,2E)-bis(3-nitrobenzylidene)hydrazine is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. These properties make it a valuable compound for various chemical transformations and applications.
特性
分子式 |
C14H10N4O4 |
|---|---|
分子量 |
298.25 g/mol |
IUPAC名 |
(E)-1-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C14H10N4O4/c19-17(20)13-5-1-3-11(7-13)9-15-16-10-12-4-2-6-14(8-12)18(21)22/h1-10H/b15-9+,16-10+ |
InChIキー |
OFKOPKJTGHUWLZ-KAVGSWPWSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



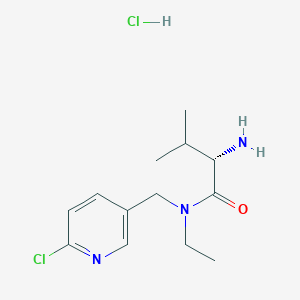

![1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15130715.png)
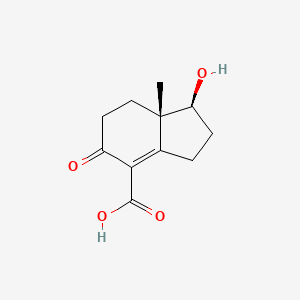
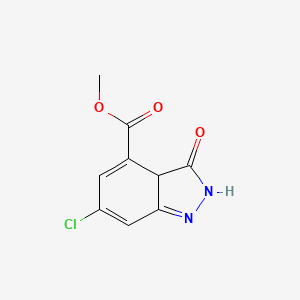
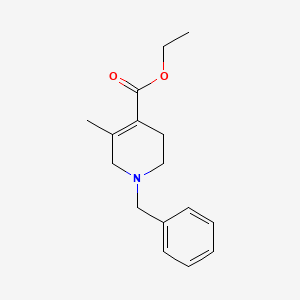
![1-Piperidin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid methylamide](/img/structure/B15130737.png)

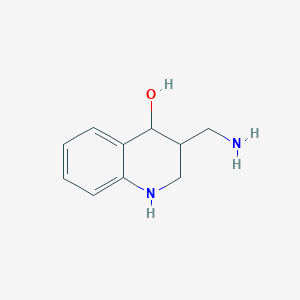
![tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B15130748.png)

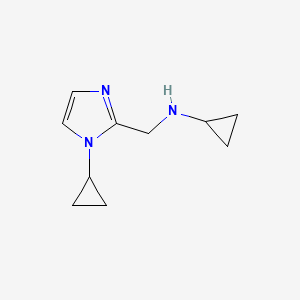
![[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis[4'-(1-naphthalenylphenylamino)[1,1'-biphenyl]-4-yl]-N4,N4'-diphenyl-](/img/structure/B15130760.png)
